molecular formula C21H21N3O4S B2848403 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 885185-51-3

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2848403
CAS RN: 885185-51-3
M. Wt: 411.48
InChI Key: PTJNRMDDLYDTHP-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

The compound has been a subject of research in studies related to metabolism. For instance, a study identified key enzymes involved in the oxidative metabolism of a novel antidepressant, where similar compounds were used for investigating metabolic pathways. This study enhances understanding of drug metabolism and its implications in pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Synthesis and Pharmacological Properties

Research has also been conducted on the synthesis and evaluation of compounds with structures similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile, examining their pharmacological properties. This includes the development of compounds as serotonin receptor agonists with potential applications in gastrointestinal motility (Sonda et al., 2004).

Antimalarial Activity

A study on the structures of similar piperazine derivatives highlighted their potential anti-malarial activity. This research is crucial in the development of new therapeutic agents against malaria (Cunico et al., 2009).

Adenosine Receptor Antagonism

Compounds structurally related have been investigated for their role as adenosine receptor antagonists. This research could have implications in the development of treatments for various conditions related to adenosine receptors (Borrmann et al., 2009).

Anticancer Activity

Studies have also been conducted on the synthesis and in vitro anticancer activity of compounds with similar structures. These investigations are crucial in identifying new therapeutic agents for cancer treatment (Boddu et al., 2018).

Antibacterial and Antifungal Properties

Research has been done on the synthesis and evaluation of similar compounds for their antibacterial and antifungal activities. This opens up potential applications in the treatment of infectious diseases (Patel & Agravat, 2007).

Glycine Transporter-1 Inhibition

The compound and its analogs have been investigated for their role as inhibitors of glycine transporter-1, which can have therapeutic applications in neurological conditions (Cioffi et al., 2016).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c22-13-19(29(25,26)18-4-2-1-3-5-18)15-24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)28-16-27-20/h1-7,12,15H,8-11,14,16H2/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNRMDDLYDTHP-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.